
Ticarcillin disodium w/Clavulanate potassium (15:1) (Timentin)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Timentin is a combination of a penicillin antibiotic and a form of clavulanic acid, similar to penicillin . It is used to treat many different infections caused by bacteria, such as urinary tract infections, bone and joint infections, severe vaginal infections, stomach infections, and skin infections . It is a mixture of 15 parts Ticarcillin Disodium and one part Clavulanate Potassium .
Synthesis Analysis
Ticarcillin and Clavulanate Potassium is a combination of a penicillin antibiotic and a form of clavulanic acid . The exact synthesis process is not provided in the search results.Chemical Reactions Analysis
Ticarcillin is an inhibitor of bacterial cell wall synthesis. It inhibits the crosslinking of peptidoglycan by binding and inactivating transpeptidases . This two-ring system causes distortion of the β-lactam amide bond, resulting in decreased resonance stabilization and increased reactivity .Physical And Chemical Properties Analysis
Ticarcillin and clavulanic acid are mixed in a ratio of 15:1 . The appearance is white to off-white to yellow . The pH is 5.5-7.5 .Aplicaciones Científicas De Investigación
Antibacterial Activity Against Gram-Negative Bacteria
Timentin exhibits high activity against gram-negative bacteria due to the combination of ticarcillin, a penicillin β-lactam antibiotic, and clavulanate, a β-lactamase inhibitor . This synergy enhances its efficacy, making it a potent choice for targeting resistant strains of gram-negative bacteria.
Agrobacterium-Mediated Plant Transformation
In plant biology, Timentin is used in the regeneration medium to eliminate Agrobacterium following the transformation of foreign DNA into plant cells . This application is crucial for genetic engineering and biotechnology research involving plants.
Antimicrobial Susceptibility Tests (ASTs)
Ticarcillin disodium is utilized in clinical in vitro ASTs to determine the efficacy of antibiotics against various bacterial species . These tests guide medical microbiologists in recommending appropriate antibiotic treatments, thereby optimizing patient care.
Inhibition of β-Lactamase
The clavulanate component of Timentin acts as a β-lactamase inhibitor , protecting ticarcillin from degradation . This property is particularly valuable in the research of bacterial resistance mechanisms and the development of new antibacterial agents.
Pharmaceutical Research
Timentin’s components, ticarcillin and clavulanate, have been studied for their pharmacokinetics and pharmacodynamics . Research in this field focuses on understanding the distribution, metabolism, and excretion of these drugs to improve therapeutic outcomes.
Safety and Toxicology Studies
Studies have shown that Timentin poses no significant hazard in various safety assessments, including reproductive, mutagenic, and cardiovascular studies . This information is essential for the continued use and development of Timentin in clinical settings.
Mecanismo De Acción
Target of Action
The primary target of Ticarcillin Disodium with Clavulanate Potassium (15:1) (Timentin) is the penicillin-binding proteins (PBPs) found in bacteria . These proteins play a crucial role in the synthesis of the bacterial cell wall .
Mode of Action
Ticarcillin Disodium inhibits bacterial cell wall synthesis by binding to one or more of the PBPs, which in turn inhibits the final transpeptidation step of peptidoglycan synthesis in bacterial cell walls . This results in the inhibition of cell wall biosynthesis . Clavulanate Potassium is a specific inhibitor of β-lactamase, an enzyme produced by some bacteria that degrades the antibiotic, rendering it ineffective . By inhibiting β-lactamase, Clavulanate Potassium protects Ticarcillin Disodium against inactivation, enhancing its antibacterial activity .
Biochemical Pathways
The affected pathway is the peptidoglycan synthesis pathway, which is essential for bacterial cell wall formation . By inhibiting this pathway, Ticarcillin Disodium with Clavulanate Potassium (15:1) (Timentin) prevents the cross-linking of peptidoglycan strands, disrupting the bacterial cell wall structure and leading to bacterial cell death .
Pharmacokinetics
Ticarcillin Disodium is widely distributed into tissue, interstitial fluid, pleural fluid, and bile . It is slightly metabolized in the liver . The majority of Ticarcillin Disodium is excreted in the urine . The half-life of Ticarcillin Disodium is approximately 1.1 to 1.2 hours . Clavulanate Potassium is also metabolized in the liver and excreted in the urine . Its half-life is approximately 1.1 to 1.5 hours .
Result of Action
The result of the action of Ticarcillin Disodium with Clavulanate Potassium (15:1) (Timentin) is the lysis of the bacterial cell due to the ongoing activity of cell wall autolytic enzymes (autolysins and murein hydrolases) while cell wall assembly is arrested . This leads to the death of the bacteria, effectively treating the infection .
Action Environment
The action of Ticarcillin Disodium with Clavulanate Potassium (15:1) (Timentin) can be influenced by various environmental factors. For instance, the presence of β-lactamase-producing bacteria can degrade Ticarcillin Disodium, reducing its effectiveness . The addition of clavulanate potassium counteracts this by inhibiting β-lactamase . Furthermore, the drug’s effectiveness can be influenced by the patient’s renal function, as impaired renal function can lead to increased levels of the drug in the body .
Safety and Hazards
Common side effects of Timentin include mild diarrhea, gas, stomach pain, nausea, vomiting, joint or muscle pain, headache, skin rash or itching, injection site reactions (pain, swelling, or burning), and vaginal yeast infection (itching or discharge) . Serious side effects include watery or bloody diarrhea, blood in your urine, feeling an urgent need to urinate, painful or difficult urination, easy bruising or bleeding, unusual weakness, dry mouth, increased thirst, confusion, increased urination, muscle pain or weakness, fast heart rate, lightheadedness, fainting, fever, chills, body aches, flu symptoms, chest pain, and seizures (convulsions) .
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis of Ticarcillin disodium w/Clavulanate potassium (15:1) (Timentin) can be achieved through a multi-step process involving the reaction of several starting materials.", "Starting Materials": ["Ticarcillin", "Clavulanate potassium", "Sodium hydroxide", "Hydrochloric acid", "Water"], "Reaction": ["Step 1: Ticarcillin is reacted with sodium hydroxide to form Ticarcillin sodium salt.", "Step 2: Clavulanate potassium is dissolved in water and added to the Ticarcillin sodium salt solution.", "Step 3: The pH of the reaction mixture is adjusted to 7-8 using hydrochloric acid.", "Step 4: The resulting solution is then concentrated and dried to obtain Ticarcillin disodium w/Clavulanate potassium (15:1) (Timentin) as a white powder."] } | |
Número CAS |
116876-37-0 |
Peso molecular |
N/A |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





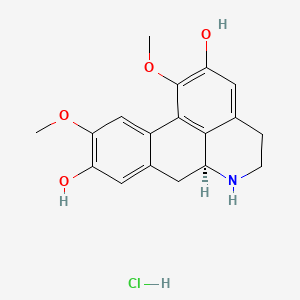
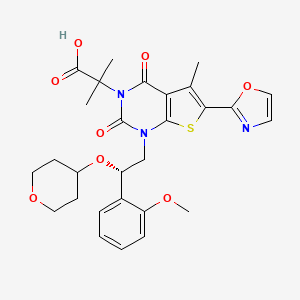
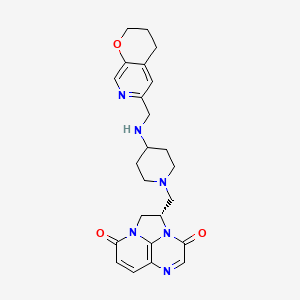
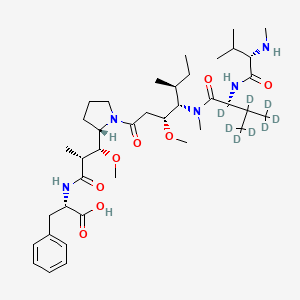
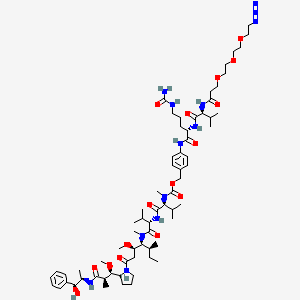

![[(2S)-1-[21-(2-acetyloxy-2-methylpropyl)-7,19-dihydroxy-6,20-dimethoxy-9,17-dioxo-12,14-dioxahexacyclo[13.8.0.02,11.03,8.04,22.018,23]tricosa-1,3(8),4,6,10,15,18(23),19,21-nonaen-5-yl]propan-2-yl] acetate](/img/structure/B1150430.png)
![disodium;(3R,5R)-7-[2-(4-fluorophenyl)-4-[(4-oxidophenyl)carbamoyl]-3-(2,3,4,5,6-pentadeuteriophenyl)-5-propan-2-ylpyrrol-1-yl]-3,5-dihydroxyheptanoate](/img/structure/B1150434.png)